molecular formula C8H12O3 B600128 Methyl 2-(oxan-4-ylidene)acetate CAS No. 138302-49-5

Methyl 2-(oxan-4-ylidene)acetate

Cat. No.: B600128
CAS No.: 138302-49-5
M. Wt: 156.181
InChI Key: HSLUJWIFSPCQBB-UHFFFAOYSA-N
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Description

Methyl 2-(oxan-4-ylidene)acetate is a useful research compound. Its molecular formula is C8H12O3 and its molecular weight is 156.181. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

The research into methyl 2-(oxan-4-ylidene)acetate encompasses various synthesis methods aiming to create compounds with potential applications in different scientific fields. One novel approach involved the palladium-catalyzed oxidative C-H functionalization protocol, resulting in the synthesis of (2-oxoindolin-3-ylidene)methyl acetates. This method showcases the utility of N-arylpropiolamides undergoing C-H functionalization with acids to yield (E)-(2-oxoindolin-3-ylidene)methyl acetates selectively in moderate to excellent yields (Shi Tang et al., 2008).

Potential Therapeutic Applications

Another segment of research has directed efforts towards creating novel compounds that inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. A series of iminothiazolidin-4-one acetate derivatives were synthesized and evaluated for their inhibitory effects on ALR2. The findings highlighted two derivatives with significant ALR2 inhibitory potency, suggesting potential as novel drugs for treating diabetic complications (Sher Ali et al., 2012).

Anticancer and Antioxidant Activities

Research into new 4-oxa-thiazolidine-5-ylidene-acetates has explored their antitumor and antioxidant activities. These compounds were synthesized through reactions involving diacyl thiocarbohydrazides and dimethyl but-2-ynedioate, demonstrating a mechanism conducive to creating antitumor and antioxidant agents (A. Aly et al., 2010).

Antimicrobial Properties

A study focusing on the synthesis of (Z)-3-{[3-oxobenzofuran-2(3H)-ylidene]methyl}-4H-chromen-4-one derivatives identified their potential antimicrobial properties. These compounds were synthesized via a sequence of reactions, including the Vilesmeier–Haack and Claisen–Schmidt reactions, and were tested for in vitro antimicrobial activity, indicating a promising avenue for developing new antimicrobial agents (S. Pervaram et al., 2018).

Catalytic Applications

N-Heterocyclic carbenes (NHC) have been identified as efficient catalysts in the transesterification of esters and alcohols. Research into the use of aryl- or alkyl-substituted NHC catalysts has shown their capability to mediate acylation of alcohols with enol acetates, offering a simplified and efficient protocol for transesterification processes (G. Grasa et al., 2003).

Properties

IUPAC Name

methyl 2-(oxan-4-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-10-8(9)6-7-2-4-11-5-3-7/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLUJWIFSPCQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40712418
Record name Methyl (oxan-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138302-49-5
Record name Methyl (oxan-4-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40712418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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